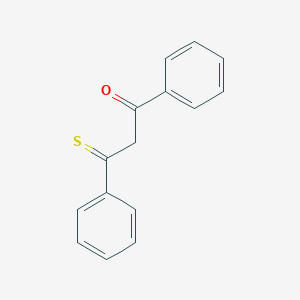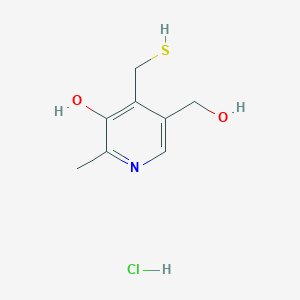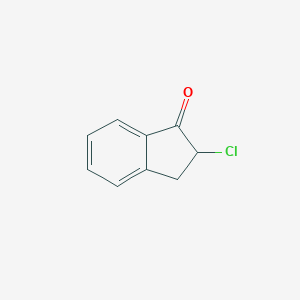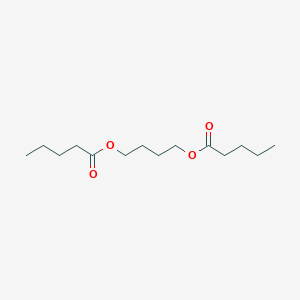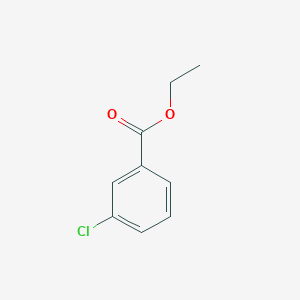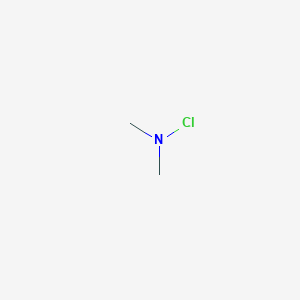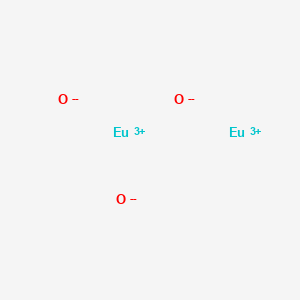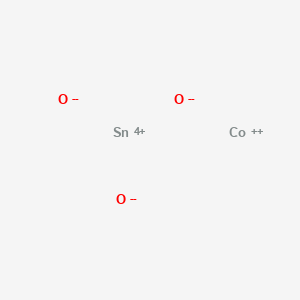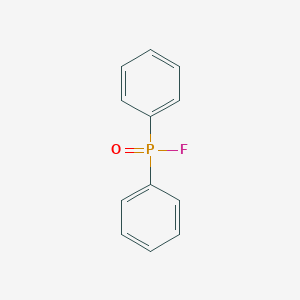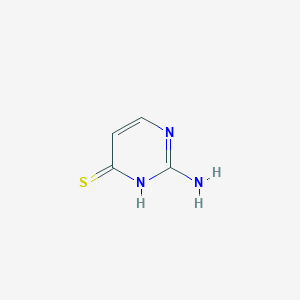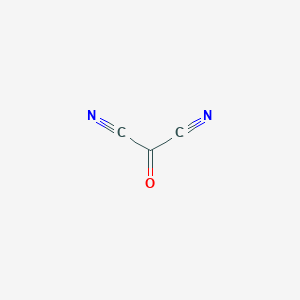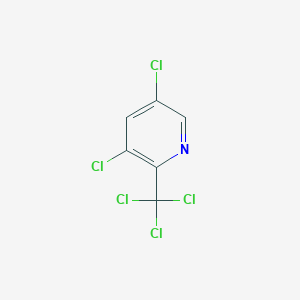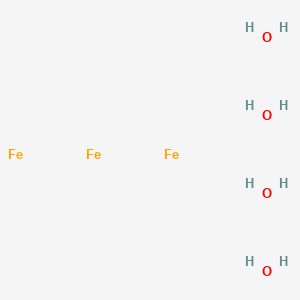
氧化铁 (Fe3O4)
描述
Triiron tetraoxide, also known as magnetite or magnetic oxide, is a naturally occurring mineral with a chemical formula of Fe3O4. It is a black or brownish-black solid that exhibits magnetic properties. This compound is one of the most important iron oxides, alongside iron (II) oxide (FeO) and iron (III) oxide (Fe2O3). Magnetite is known for its high magnetic susceptibility and is widely used in various industrial applications .
Synthetic Routes and Reaction Conditions:
Co-precipitation Method: This is a common laboratory method where iron (II) chloride and iron (III) chloride are mixed in the presence of a base such as sodium hydroxide or ammonium hydroxide.
Solvothermal Method: This involves the reaction of iron salts in a solvent under high temperature and pressure.
Thermal Decomposition: Iron precursors are thermally decomposed in the presence of a stabilizing agent to produce Fe3O4 nanoparticles.
Industrial Production Methods:
High-Temperature Reduction: Iron ore is reduced at high temperatures in the presence of a reducing agent such as carbon monoxide to produce Fe3O4.
Chemical Vapor Deposition: This method involves the deposition of iron oxide films on substrates through the reaction of iron-containing gases.
Types of Reactions:
Oxidation: Fe3O4 can be oxidized to Fe2O3 in the presence of oxygen at high temperatures.
Reduction: Fe3O4 can be reduced to metallic iron (Fe) using reducing agents like hydrogen or carbon monoxide.
Substitution: Fe3O4 can undergo ion exchange reactions where iron ions are substituted with other metal ions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts in aqueous solutions.
Major Products Formed:
Oxidation: Iron (III) oxide (Fe2O3).
Reduction: Metallic iron (Fe).
Substitution: Mixed metal oxides.
科学研究应用
Triiron tetraoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its magnetic properties and surface area.
Biology: Employed in magnetic separation techniques for isolating biological molecules and cells.
Industry: Applied in the production of magnetic storage devices, pigments, and as a component in ferrofluids.
作用机制
Target of Action
Iron oxide (Fe3O4) nanoparticles (IONPs) have been widely reported for various biomedical activities . They are used as a solid support material for the development of magnetically retrievable catalytic systems . They are also known to disturb the function of F0/F1-ATPase and reduce the rate of H+ flow through the membrane and the redox potential . Moreover, they have potential as antibacterial agents .
Mode of Action
Iron oxide (Fe3O4) is a chemical compound that occurs in nature as the mineral magnetite . It contains both Fe2+ and Fe3+ ions and is sometimes formulated as FeO ∙ Fe2O3 . It exhibits permanent magnetism and is ferrimagnetic . The reaction of iron with steam to form iron oxide is thermodynamically favorable below roughly 1700 K .
Biochemical Pathways
Iron oxide nanoparticles (IONPs) own unique physicochemical as well as biomedical properties like superparamagnetism, larger surface area, easy and cost-effective synthesis, magnet-responsive nature, etc . They possess properties of biomolecule immobilization, biomolecule delivery, drug delivery, cell-specific cytotoxicity, gene therapy, etc .
Pharmacokinetics
The pharmacokinetics of magnetic nanoparticles is reflected in the circulation time of MNPs in the bloodstream . These characteristics depend on many factors, such as the size and charge of MNPs, the nature of the polymers and any molecules attached to their surface, and others . After digesting MNPs in lysosomes, iron ions are incorporated into the natural circulation of this element in the body, which reduces the risk of excessive storage of nanoparticles .
Result of Action
High treatment of iron oxide nanoparticles (200 and 500 mg·L−1) enhanced plant growth, photosynthesis, and respiration, as well as increasing the content of photosynthetic pigments in leaves . The use of magnetic nanoparticles as a solid support material for the development of magnetically retrievable catalytic systems has led to a dramatic expansion of their potential applications as they enable environmentally-friendly and sustainable catalytic processes .
Action Environment
Iron oxide compounds are one of the most common compounds in nature . They exist in different forms in the atmosphere of earth, water layer, soil layer, rock layer, and biosphere . The magnetic properties of the nanomaterials can be changed by changing the method of synthesis, precursors, and reaction conditions . Thus, by changing the ratio of precursors and the method of synthesis, the desired magnetic properties can be achieved .
生化分析
Biochemical Properties
Iron oxide (Fe3O4) nanoparticles have been found to interact with various biomolecules. They possess properties of biomolecule immobilization, biomolecule delivery, drug delivery, and cell-specific cytotoxicity . These interactions are largely due to the unique properties of iron oxide, such as superparamagnetism and larger surface area .
Cellular Effects
Iron oxide (Fe3O4) has been shown to influence cell function in various ways. For instance, it has been used in tumor treatment (chemotherapy), delivery of biomolecules inside the body, and diagnostic imaging . The impact of iron oxide on cell signaling pathways, gene expression, and cellular metabolism is an active area of research.
Molecular Mechanism
The molecular mechanism of action of iron oxide (Fe3O4) is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iron oxide (Fe3O4) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of iron oxide (Fe3O4) vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses would depend on the specific study and animal model used, it is generally observed that iron oxide nanoparticles have a good safety profile .
Metabolic Pathways
Iron oxide (Fe3O4) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions are complex and depend on the particular metabolic context.
Transport and Distribution
Iron oxide (Fe3O4) is transported and distributed within cells and tissues in a variety of ways. This could involve interaction with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of iron oxide (Fe3O4) and its effects on activity or function are complex and depend on a variety of factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
相似化合物的比较
Triiron tetraoxide is unique compared to other iron oxides due to its mixed oxidation state (Fe2+ and Fe3+):
Iron (II) Oxide (FeO): This compound is less stable and less commonly found in nature.
Iron (III) Oxide (Fe2O3):
Maghemite (γ-Fe2O3): Similar to Fe3O4 but with all iron in the Fe3+ state, used in magnetic recording.
Triiron tetraoxide stands out due to its magnetic properties, making it highly valuable in applications requiring magnetism .
属性
IUPAC Name |
oxoiron;oxo(oxoferriooxy)iron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Fe.4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJSHCCFOBDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe].O=[Fe]O[Fe]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | C.I. Pigment Black 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1317-61-9 | |
| Record name | C.I. Pigment Black 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012227893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Black 11 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron oxide black | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of iron oxide (Fe3O4)?
A1: Iron oxide (Fe3O4), also known as magnetite, has a molecular formula of Fe3O4. Its molecular weight is 231.533 g/mol.
Q2: What spectroscopic data is relevant for characterizing iron oxide (Fe3O4) nanoparticles?
A2: Several spectroscopic techniques are used to characterize iron oxide (Fe3O4) nanoparticles:
- X-ray Diffraction (XRD): Confirms the crystalline structure and phase purity of Fe3O4 nanoparticles. [, , , , , , , , , ]
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups and bonds present in the nanoparticles and any surface modifications. [, , , , , , , , , , , , ]
- Raman Spectroscopy: Provides complementary information about the structure and bonding within the nanoparticles. [, , ]
- UV-Vis Spectroscopy: Analyzes the optical properties of the nanoparticles, including absorbance and band gap energy. [, , ]
Q3: How does the performance and application of iron oxide (Fe3O4) nanoparticles vary under different conditions?
A3: The performance of iron oxide (Fe3O4) nanoparticles can be influenced by factors like temperature, pH, and the surrounding medium. For example:
- Temperature: High temperatures can impact the stability and magnetic properties of Fe3O4 nanoparticles. [, ]
- pH: The stability and surface charge of Fe3O4 nanoparticles can be affected by pH, influencing their interactions with other molecules. []
- Medium: The dispersion and aggregation of Fe3O4 nanoparticles can be influenced by the solvent or medium they are dispersed in. [, ]
Q4: What strategies are employed to enhance the stability of iron oxide (Fe3O4) nanoparticles in various applications?
A4: Several strategies are used to improve the stability of Fe3O4 nanoparticles:
- Surface Coating: Coating the nanoparticles with polymers like polyethylene glycol (PEG), polyvinyl butyral (PVB), or chitosan can enhance their stability, biocompatibility, and prevent aggregation. [, , , , , , ]
- Ligand Exchange: Replacing the original ligands on the nanoparticle surface with more stable or functional molecules can improve stability and tailor properties. []
Q5: Do iron oxide (Fe3O4) nanoparticles exhibit catalytic activity? If so, in what applications can this be beneficial?
A5: Yes, iron oxide (Fe3O4) nanoparticles can act as catalysts in various reactions:
- Degradation of Pollutants: Fe3O4 nanoparticles can be used as catalysts for the degradation of organic pollutants, such as dyes and pharmaceuticals, in wastewater treatment. [, ]
- Biocatalysis: Fe3O4 nanoparticles can be used as supports for enzyme immobilization, enhancing enzyme stability and enabling their recovery and reuse in biocatalytic processes. []
Q6: How are iron oxide (Fe3O4) nanoparticles utilized in drug delivery and targeting?
A6: Iron oxide (Fe3O4) nanoparticles are promising for targeted drug delivery due to their magnetic properties:
- Magnetic Targeting: The magnetic properties of Fe3O4 nanoparticles allow their guidance and concentration at specific sites within the body using external magnetic fields. This enables targeted drug delivery, reducing off-target effects and improving therapeutic efficacy. [, ]
- Controlled Release: Fe3O4 nanoparticles can be functionalized to release encapsulated drugs in response to specific stimuli, such as changes in pH or temperature, at the target site. []
Q7: What are the known toxicological effects of iron oxide (Fe3O4) nanoparticles, and how can potential risks be minimized?
A7: While generally considered biocompatible, iron oxide (Fe3O4) nanoparticles can exhibit some toxicity depending on factors such as size, concentration, and surface modifications:
- Cytotoxicity: High concentrations of Fe3O4 nanoparticles can induce cytotoxicity in some cell types, potentially due to oxidative stress. []
- Surface Functionalization: Coating Fe3O4 nanoparticles with biocompatible materials can reduce their cytotoxicity and enhance biodegradability. [, , ]
Q8: What are the potential environmental impacts of iron oxide (Fe3O4) nanoparticles, and what strategies can mitigate any negative effects?
A8: The increasing use of iron oxide (Fe3O4) nanoparticles raises concerns about their potential release and impact on the environment:
- Ecotoxicity: Fe3O4 nanoparticles can potentially interact with aquatic organisms, leading to adverse effects on their growth and survival. []
Q9: Are there alternative materials with similar properties to iron oxide (Fe3O4) nanoparticles that might be considered for specific applications?
A9: Yes, depending on the specific application, several alternatives to iron oxide (Fe3O4) nanoparticles exist:
- Other Magnetic Nanoparticles: Cobalt oxide (Co3O4) nanoparticles also exhibit magnetic properties and have been explored for applications in biosensing and drug delivery. []
- Titanium Dioxide (TiO2) Nanoparticles: TiO2 nanoparticles are known for their photocatalytic activity and have been investigated for applications in water purification and solar energy conversion. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


